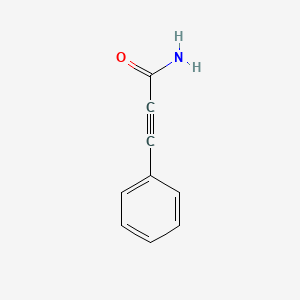

3-Phenylprop-2-ynamide

Descripción

Historical Context of Ynamide Chemistry and Analogues

The journey of ynamide chemistry began with the discovery of ynamines and ynamides by Viehe in 1972. routledge.comtaylorfrancis.com Initially, the development of this area of chemistry was slow. However, the dawn of the 21st century brought a renaissance in ynamide chemistry, largely spurred by the development of more efficient and reliable synthetic methods. routledge.comtaylorfrancis.com Prior to these advancements, synthetic routes were often limited and less practical, based on methods like elimination reactions of halo-enamides or the isomerization of propargylamines. orgsyn.org

The key structural feature of ynamides is the nitrogen atom's electron-withdrawing group, which provides greater stability compared to the highly reactive and easily hydrolyzed ynamines. orgsyn.org This enhanced stability, coupled with the highly polarized carbon-carbon triple bond, has made ynamides like 3-Phenylprop-2-ynamide particularly attractive reagents for chemical synthesis. taylorfrancis.comorgsyn.orgoup.com The development of copper-catalyzed synthesis methods has been a major breakthrough, allowing for the large-scale preparation of a wide variety of ynamides and unleashing their full potential as versatile building blocks. orgsyn.org

Significance of the Phenylprop-2-ynamide Scaffold in Organic Synthesis

The this compound scaffold is a significant and versatile building block in organic synthesis, primarily due to the unique reactivity conferred by the ynamide functional group. orgsyn.orgoup.com The electron-donating nitrogen atom polarizes the adjacent carbon-carbon triple bond, making it susceptible to a highly regioselective attack by a wide range of nucleophiles. nih.gov This inherent electronic bias allows for the development of unique and powerful chemical transformations. routledge.comtaylorfrancis.com

The phenylpropynamide structure is particularly valuable in the construction of complex molecular architectures, including various heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. ontosight.aisioc-journal.cn The scaffold's ability to participate in a diverse array of reactions, such as cycloadditions and transition-metal-catalyzed couplings, makes it a powerful tool for synthetic chemists. ontosight.ainih.gov For instance, the modification of natural products with a phenylprop-2-ynamide side chain has been shown to enhance chemical stability and potentially alter biological activity. The rigidity and electronic properties introduced by this scaffold can lead to improved binding affinity and metabolic stability in drug candidates.

Research Trajectories and Emerging Applications of this compound

Current research on this compound and related ynamides is focused on expanding their synthetic utility and exploring new applications. A significant area of investigation involves their use in transition-metal-catalyzed reactions. routledge.com Gold, copper, and other metals have been shown to catalyze a variety of transformations, including tandem reactions that allow for the rapid assembly of complex N-containing molecules in an atom-economic and stereoselective manner. nih.gov These reactions often proceed through novel intermediates like α-imino gold carbenes or donor/donor copper carbenes, opening up new avenues in asymmetric catalysis. nih.gov

Another major research trajectory is the application of ynamides in cycloaddition reactions to construct diverse carbocyclic and heterocyclic frameworks. nih.gov These reactions, such as [3+2] cycloadditions, provide direct access to important structural motifs like pyrroles and have been a subject of extensive study. nih.govnih.gov Furthermore, ynamides are being explored as coupling reagents in peptide synthesis, where they have shown promise in minimizing racemization during amide and ester bond formation. nih.gov Emerging applications are also being found in materials science and medicinal chemistry, where the unique properties of the ynamide scaffold are being harnessed to create novel functional materials and biologically active compounds. ontosight.ai

Scope and Objectives of Research on this compound

The primary objective of research centered on this compound is to fully exploit its synthetic potential as a versatile chemical building block. orgsyn.org Researchers aim to develop new synthetic methodologies that leverage its unique reactivity to construct complex and valuable molecules with high efficiency and selectivity. openaccessjournals.com This includes the design of novel transition-metal-catalyzed reactions, the exploration of new cycloaddition pathways, and the application of this scaffold in the synthesis of natural products and their analogues. routledge.comnih.govnih.gov

A key goal is to achieve these transformations in an atom-economical and stereoselective fashion, which are important principles of modern green chemistry. nih.gov By understanding the fundamental reactivity of the this compound scaffold, chemists can design more elegant and efficient synthetic routes to target molecules that have potential applications in medicine and materials science. ontosight.ainih.gov The continued development of reactions involving this and other ynamides will undoubtedly play a crucial role in advancing the field of organic synthesis. routledge.comtaylorfrancis.com

Chemical and Physical Properties

Below is a table summarizing some of the known physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| CAS Number | 7223-30-5 |

| Appearance | Solid |

| pKa (Predicted) | 13.06 ± 0.50 guidechem.com |

| Storage | Sealed in dry, Room Temperature guidechem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-phenylprop-2-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZEVFDPBDIDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334958 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7223-30-5 | |

| Record name | 3-phenylprop-2-ynamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenylprop 2 Ynamide and Derivatives

Established Synthetic Routes to 3-Phenylprop-2-ynamide

The preparation of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. These methods range from classical organic reactions to modern catalytic systems.

Synthesis from Phenylacetylene (B144264) Precursors

A common and direct approach to this compound involves the use of phenylacetylene as a starting material. evitachem.com This method typically requires the activation of the terminal alkyne and subsequent reaction with an amine source. The reaction conditions can be varied to optimize the yield and purity of the final product.

In one example of a related synthesis, the carbonylative coupling of phenylacetylene with diethylamine (B46881) was noted as a side reaction in the synthesis of chromones, producing N,N-diethyl-3-phenylprop-2-ynamide. acs.orgnih.gov This highlights the potential for direct aminocarbonylation of phenylacetylene to yield this compound derivatives.

Utilizing Ynamide Precursors

Ynamides, which are alkynes substituted with a nitrogen atom bearing an electron-withdrawing group, are versatile intermediates in organic synthesis. orgsyn.orgtaylorfrancis.com Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, make them highly reactive and amenable to a variety of transformations. orgsyn.org The synthesis of this compound can be accomplished using a pre-formed ynamide scaffold, which is then modified to introduce the phenyl group. This approach offers a high degree of control over the final structure. While early methods for ynamide synthesis were often limited by harsh conditions and narrow substrate scope, significant advancements have been made, particularly through copper-mediated coupling reactions. orgsyn.org

The reactivity of ynamides has been harnessed in various synthetic strategies, including their use in the synthesis of highly substituted aniline (B41778) derivatives through pericyclic cascade processes with vinylketenes. mit.edu Furthermore, ynamides have been employed in gold-catalyzed formal [4+2]-cycloadditions with imines for the synthesis of dihydroisoquinolines, demonstrating their utility in constructing complex heterocyclic systems. bham.ac.uk A gold(I)-catalyzed cycloisomerization of ynamide-ynes has also been developed to produce functionalized benzo[b]carbazoles. researchgate.net

Microbiological Amidation Approaches

An emerging and environmentally benign approach to amide synthesis involves the use of microbial enzymes. Specifically, amidases (EC 3.5.1.4) have been identified as versatile biocatalysts for the formation of amide bonds. researchgate.net These enzymes can catalyze the amidation of carboxylic acids, offering a green alternative to traditional chemical methods. While direct microbiological synthesis of this compound is not extensively documented, the principle of enzymatic amidation of 3-phenylpropiolic acid is a viable and promising route.

Research has shown that certain microorganisms can be utilized for the production of various organic acids and their derivatives. osti.gov For instance, the enzymatic dehydrogenation of 3-phenylpropionic acid has been studied, indicating the potential for enzymatic modifications of related phenyl-substituted compounds. nih.gov Furthermore, arylacetonitrilases from bacteria like Pseudomonas fluorescens have been investigated for their ability to convert nitriles to amides and carboxylic acids, suggesting a potential enzymatic pathway starting from a nitrile precursor. asm.org

Oxalyl Chloride Activation and Amine Coupling

A well-established method for the synthesis of amides involves the activation of a carboxylic acid with oxalyl chloride to form a reactive acyl chloride intermediate. This intermediate is then coupled with an amine to yield the desired amide. This strategy can be applied to the synthesis of this compound starting from 3-phenylpropiolic acid.

The reaction of 3-phenylpropiolic acid with oxalyl chloride would generate 3-phenylpropioloyl chloride. Subsequent reaction with an ammonia (B1221849) source or a primary amine would furnish this compound or its N-substituted derivatives, respectively. This method is widely used due to its efficiency and the commercial availability of the starting materials. A similar approach has been documented for the synthesis of chiral amides, where oxalyl chloride is used as the activating agent. core.ac.uk

Palladium-Catalyzed Oxidative Aminocarbonylation

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis. The oxidative aminocarbonylation of terminal alkynes provides a direct and atom-economical route to α,β-alkynyl amides. In this process, a terminal alkyne, such as phenylacetylene, reacts with carbon monoxide and an amine in the presence of a palladium catalyst and an oxidant.

Several palladium-based catalytic systems have been developed for this transformation. For instance, a system comprising palladium acetate (B1210297), (2-pyridyl)diphenylphosphine, and methanesulfonic acid has been shown to effectively catalyze the aminocarbonylation of phenylacetylene. researchgate.net The reaction rate and selectivity are influenced by the nature of the amine and the solvent system used. researchgate.net Another efficient system utilizes a Pd/C catalyst for the oxidative aminocarbonylation of various terminal alkynes, leading to a wide range of alk-2-ynamide derivatives in good yields under mild conditions. wiley-vch.de The use of PdI2-based catalysts has also been explored for various carbonylation reactions, including the synthesis of 2-ynamides. mdpi.com

| Catalyst System | Amine | Solvent | Yield | Reference |

| Pd(OAc)2 / (2-pyridyl)diphenylphosphine / MeSO3H | Aniline | Dichloromethane/N-methylpyrrolidinone | Good | researchgate.net |

| Pd/C | Secondary Amines | Not specified | 55-94% | wiley-vch.de |

Ugi Reaction-Based Synthesis of Derivatives

The Ugi four-component condensation reaction (U-4CC) is a powerful tool for the rapid synthesis of α-aminoacyl amide derivatives from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgnumberanalytics.com This multicomponent reaction offers a high degree of molecular diversity and complexity in a single step. numberanalytics.com By employing 3-phenylpropiolic acid as the carboxylic acid component, a variety of N-substituted derivatives of this compound can be synthesized.

For example, the reaction of an aldehyde, an amine, 3-phenylpropiolic acid, and an isocyanide leads to the formation of a complex amide product incorporating the this compound moiety. nih.gov This methodology has been successfully used to synthesize novel fluorene (B118485) bisamide derivatives with yields ranging from 50% to 65%. nih.gov Another study utilized a tandem Ugi reaction followed by a camphorsulfonic acid-mediated cyclization to produce functionalized indole (B1671886) derivatives, where the initial Ugi product contained the this compound core structure. acs.org

| Aldehyde | Amine | Isocyanide | Product Yield | Reference |

| 3-Fluorobenzaldehyde | 2-Aminofluorene | Cyclohexyl isocyanide | 50% | nih.gov |

| 3-Chlorobenzaldehyde | 2-Aminofluorene | Cyclohexyl isocyanide | 60% | nih.gov |

| 3-Bromobenzaldehyde | 2-Aminofluorene | Cyclohexyl isocyanide | 63% | nih.gov |

| 2-Methoxybenzaldehyde | 2-Aminofluorene | Cyclohexyl isocyanide | 65% | nih.gov |

| 4-Nitrobenzaldehyde | 2-Aminofluorene | Cyclohexyl isocyanide | 50% | nih.gov |

Michael Addition for Benzimidazole (B57391) Derivatives

The synthesis of propynamide benzimidazoline derivatives can be achieved through the Michael addition of aminobenzimidazoles to acetylenic acids. eares.org This reaction typically proceeds in ethanol (B145695) under reflux conditions, yielding the desired products in good yields. eares.org The mechanism involves the initial attack of the 2-amino group of the benzimidazole on the C-3 carbon of the acetylenic acid, followed by a prototropic rearrangement. eares.org

For instance, the reaction of 2-aminobenzimidazole (B67599) with phenylpropiolic acid results in the formation of (3-phenyl)-prop-2-ynamide-iminobenzimidazoles. eares.org Spectroscopic analysis, including IR, 1H-NMR, 13C-NMR, and mass spectrometry, confirms the structure of these products. eares.org Key spectral features include a carbon-carbon triple bond stretch around 2200 cm-1, a strong carbonyl stretch near 1736 cm-1, and an imine stretch around 1680 cm-1. eares.org

A study reported the synthesis of several novel benzimidazole derivatives via this method, with one compound, N-(5,6-dimethyl-1,3-dihydrobenzimidazol-2-ylidene)-3-phenyl-prop-2-ynamide, showing significant activity against Mycobacterium smegmatis. eares.org The construction of C-N bonds through aza-Michael addition is a key strategy for synthesizing N-substituted benzimidazole derivatives. mdpi.com While various metal catalysts have been employed to facilitate this reaction, lipase-catalyzed processes in continuous-flow microreactors are emerging as an efficient and selective alternative. mdpi.com

Table 1: Synthesis of Propynamide Benzimidazoline Derivatives via Michael Addition eares.org

| Reactant 1 (Benzimidazole) | Reactant 2 (Acetylenic Acid) | Product | Yield |

|---|---|---|---|

| 2-Aminobenzimidazole | Phenylpropiolic Acid | (3-Phenyl)-prop-2-ynamide-iminobenzimidazole | Good |

| 2-Amino-5,6-dimethylbenzimidazole | Phenylpropiolic Acid | N-(5,6-dimethyl-1,3-dihydrobenzimidazol-2-ylidene)-3-phenyl-prop-2-ynamide | Good |

Novel Synthetic Strategies and Innovations

Recent advancements in the synthesis of ynamides, including this compound, have focused on the use of transition metal catalysis and the development of metal-free approaches to enhance efficiency, selectivity, and substrate scope.

Palladium(II) Catalysis: Palladium(II) complexes have been effectively used in the synthesis of ynamides. For example, PdI2-based catalysts can promote the oxidative monoaminocarbonylation of terminal alkynes to produce 2-ynamides. unipr.it This reaction involves the initial formation of an alkynylpalladiumiodide species, followed by carbon monoxide insertion and nucleophilic displacement by an amine. unipr.it

In some cases, the formation of this compound derivatives occurs as a side product. For instance, during the cyclocarbonylative Sonogashira coupling of 2-iodophenols with phenylacetylene catalyzed by bridged-bis(N-heterocyclic carbene)palladium(II) complexes, small amounts of N,N-diethyl-3-phenylprop-2-ynamide were formed due to the use of excess diethylamine. nih.govacs.orgsemanticscholar.org The optimization of these reactions involves screening different palladium salts, with results showing varying levels of catalytic performance. researchgate.net

Gold(I) Catalysis: Gold(I) catalysts are particularly effective in activating the carbon-carbon triple bond of ynamides for various transformations. bham.ac.uk Au(I)-catalyzed reactions often proceed under mild conditions and exhibit high regioselectivity. organic-chemistry.orgthieme-connect.de For example, the hydroalkoxylation/Claisen rearrangement cascade reaction of ynamides with allylic alcohols, catalyzed by [Au(IPr)NTf2], provides γ,δ-unsaturated amides. organic-chemistry.orgthieme-connect.de The nucleophilic attack of the alcohol occurs selectively at the α-position of the ynamide. organic-chemistry.orgthieme-connect.de

Gold(I) catalysts also facilitate the hydroamination of ynamides with anilines and cascade reactions with propargylic alcohols to form tetrasubstituted 2-aminofurans. researchgate.netrsc.org These reactions are atom- and pot-economical, proceeding through hydroalkoxylation, Saucy–Marbet rearrangement, and cyclization in a one-pot manner. rsc.org Furthermore, gold-catalyzed oxidation of ynamides with pyridine (B92270) N-oxides can lead to α-carbonyl gold carbene intermediates, which can undergo further transformations. nih.gov

Metal-free methods for the hydrohalogenation of ynamides have been developed as an atom-economical route to (Z)-β-haloenamides. nih.govnih.gov These reactions often exhibit high regio- and stereoselectivity. nih.govsci-hub.st One such method utilizes an N,N'-dimethylpropyleneurea (DMPU)/HX (X = Br or Cl) complex, which is easy to handle and operates under mild conditions. nih.govnih.gov

The hydrohalogenation of ynamides with this system typically yields syn-addition products. nih.gov The proposed mechanism involves the formation of a cationic keteniminium intermediate. nih.govsci-hub.st This approach is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of complex molecules, including those with a cholesterol scaffold. nih.gov The resulting halogenated enamides are valuable building blocks for subsequent transition metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings. sci-hub.st

The stereoselective and regioselective synthesis of functionalized molecules from ynamides is a significant area of research. Transition metal catalysis plays a crucial role in controlling the outcome of these reactions.

Ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides with ethylene (B1197577) provides 2-aminobuta-1,3-diene derivatives with high regioselectivity. nih.gov The reaction is believed to proceed through a ruthenacyclopentene intermediate. nih.gov

Gold-catalyzed migratory cycloisomerization of vinylallenes, which can be generated from ynamides, leads to the regioselective synthesis of crowded cyclopentadienes. nih.gov Similarly, gold-catalyzed intermolecular [3+2]-dipolar cycloadditions of ynamides provide access to functionalized heteroaromatic cores like 4-aminooxazoles. bham.ac.uk

Metal-free approaches using Brønsted acids like triflic acid (TfOH) can mediate the formal cycloisomerization of allene-alkynylbenzenes to yield pyrrolidine (B122466) and cyclopentane (B165970) derivatives. pku.edu.cn The regiochemistry and stereochemistry of piperidine (B6355638) ring expansions to form azepane and azepine derivatives have also been investigated, demonstrating high selectivity. rsc.org

Table 2: Comparison of Novel Synthetic Strategies for Ynamide Derivatives

| Strategy | Catalyst/Reagent | Key Features | Product Type | Ref. |

|---|---|---|---|---|

| Pd(II) Catalysis | PdI2, Bridged-bis(NHC)Pd(II) | Oxidative carbonylation, side product in coupling | 2-Ynamides | unipr.itnih.gov |

| Au(I) Catalysis | [Au(IPr)NTf2] | Mild conditions, high regioselectivity, cascade reactions | γ,δ-Unsaturated amides, 2-Aminofurans | organic-chemistry.orgthieme-connect.dersc.org |

| Metal-Free Hydrohalogenation | DMPU/HX (X=Cl, Br) | Atom-economical, syn-addition, mild conditions | (Z)-β-Haloenamides | nih.govnih.gov |

| Stereoselective Synthesis | Ru-catalyst, Au-catalyst | High regio- and stereoselectivity | 2-Amino-1,3-dienes, Cyclopentadienes | nih.govnih.gov |

Synthetic Optimization and Scale-Up Considerations

Optimizing reaction conditions and considering scalability are crucial for the practical application of synthetic methodologies for this compound and its derivatives.

The choice of catalyst and ligands significantly influences the outcome of ynamide synthesis and subsequent transformations.

In palladium-catalyzed reactions, the nature of the palladium salt and the ligands can affect catalytic activity and selectivity. researchgate.net For instance, in the cyclocarbonylative Sonogashira coupling, bridged-bis(N-heterocyclic carbene) (NHC) palladium(II) complexes have shown high activity. nih.govacs.org The electronic and steric properties of the NHC ligands, influenced by the N-substituents (e.g., isopropyl vs. benzyl), can be tuned to optimize catalyst performance. semanticscholar.org The sigma-donating effect of the ligands can be correlated with the catalytic activity. semanticscholar.org Phosphorus-based ligands are also commonly used in palladium catalysis, and their combination with specific bases can control the regioselectivity of reactions like hydrogermylation. brad.ac.ukacs.org

In gold-catalyzed reactions, the counterion and ligands of the gold(I) complex are critical. bham.ac.uk For instance, [Au(IPr)NTf2] was identified as the most effective catalyst for the hydroalkoxylation/Claisen rearrangement of ynamides with allylic alcohols. organic-chemistry.orgthieme-connect.de The ligand can influence the regioselectivity of hydroamination reactions of ynamides. researchgate.net

Copper-catalyzed C-N bond formation is a common method for ynamide synthesis. nih.gov The efficiency of these reactions can be dependent on whether stoichiometric or catalytic amounts of copper salts are used, with ligands like 1,10-phenanthroline (B135089) being employed. nih.gov N-alkyl N-tosylamides have been found to be better substrates than their N-aryl counterparts in these copper-catalyzed cross-coupling reactions. nih.gov

Solvent Effects and Reaction Conditions

The choice of solvent and other reaction parameters plays a pivotal role in the synthesis of ynamides, influencing reaction rates, yields, and even the formation of byproducts.

In the copper-catalyzed synthesis of N-propargyl oxazolidines, a derivative class of ynamides, the solvent has a pronounced effect on the reaction's success. A study investigating the coupling of (R)-phenylglycinol, formaldehyde, benzaldehyde, and phenylacetylene found that while the reaction proceeds, certain solvents can negatively impact the yield. Specifically, the use of 1,4-dioxane, toluene (B28343), and acetonitrile (B52724), or conducting the reaction under solvent-free conditions, led to diminished yields due to the formation of byproducts. sci-hub.se The reaction temperature is also a critical variable; a temperature of 100 °C resulted in a lower yield due to an increase in byproducts, whereas at 60 °C, good diastereoselectivity was maintained, but only a moderate yield was achieved. sci-hub.se

For gold-catalyzed reactions, such as the oxy-arylfluorination of diethyl (3-phenylprop-2-yn-1-yl)phosphonate, reaction conditions are meticulously optimized. A model reaction utilized acetonitrile (MeCN) as the solvent at a temperature of 50 °C under an air atmosphere. nih.gov This highlights the importance of matching the solvent and temperature to the specific catalytic system being employed.

General procedures for the synthesis of TIPS-protected ynamides often employ toluene as the solvent, with reactions conducted in a pre-heated aluminum block at temperatures ranging from 60-110 °C. rsc.org The desilylation of these protected ynamides is typically carried out in freshly distilled tetrahydrofuran (B95107) (THF) at low temperatures, such as -40 °C. rsc.org Another general procedure for synthesizing γ-Amino-Ynamides specifies ethyl acetate (EtOAc) as a solvent when needed, with the reaction proceeding at 30 °C. rsc.org

The synthesis of ynamides through the N-alkynylation of amine derivatives has also been optimized with respect to the solvent system. In one optimized procedure, the solvent system consists of a mixture of THF and pyridine in an approximate 3:1 ratio. nih.gov This particular combination was found to be effective for a broad range of substrates. nih.gov

A microbiological amidation method has been reported as a high-yielding route to primary ynamides like this compound. This reaction is carried out using Candida antarctica lipase (B570770) B in dioxane at 60 °C, achieving a 93% yield for this compound. thieme-connect.de

The following table summarizes the impact of different solvents and reaction conditions on the synthesis of this compound and related derivatives based on various studies.

| Product Type | Synthetic Method | Solvent(s) | Temperature (°C) | Catalyst/Reagent | Yield (%) | Reference |

| N-propargyl oxazolidine | Copper-catalyzed A3-coupling/annulation | 1,4-dioxane, Toluene, Acetonitrile | 80 | CuBr2 | Negative effect on yield | sci-hub.se |

| N-propargyl oxazolidine | Copper-catalyzed A3-coupling/annulation | Not specified | 100 | CuBr2 | Lower yield | sci-hub.se |

| N-propargyl oxazolidine | Copper-catalyzed A3-coupling/annulation | Not specified | 60 | CuBr2 | Moderate | sci-hub.se |

| Diethyl (2-fluoro-3-oxo-3-phenyl-2-(p-tolyl)propyl)phosphonate | Gold-catalyzed oxo-arylfluorination | Acetonitrile (MeCN) | 50 | (4-CF3Ph)3PAuCl / Selectfluor | 70 | nih.gov |

| TIPS-protected Ynamides | Copper-catalyzed alkynylation | Toluene | 60-110 | CuSO4·5H2O / 1,10-phenanthroline | Not specified | rsc.org |

| Terminal Ynamides | Desilylation | Tetrahydrofuran (THF) | -40 | TBAF | Not specified | rsc.org |

| This compound | Microbiological amidation | Dioxane | 60 | Candida antarctica | 93 | thieme-connect.de |

| N-Allyl-N-(methoxycarbonyl)-1,3-decadiynylamine | Copper-catalyzed N-alkynylation | THF/Pyridine (~3:1) | Room Temp | CuI | 74-82 | nih.gov |

Yield and Purity Enhancement

Maximizing the yield and ensuring the high purity of this compound and its derivatives are paramount for their application in further chemical synthesis. Several strategies are employed to achieve these goals, ranging from catalyst selection to purification techniques.

In the synthesis of N-propargyl oxazolidines, catalyst choice is crucial for yield enhancement. While various copper catalysts were evaluated, the use of Cu(OAc)2 resulted in the lowest yield of the product (34%). sci-hub.se Conversely, employing 20 mol% of CuCl2 could achieve good diastereoselectivity. sci-hub.se This demonstrates that the specific copper salt used as a catalyst has a significant impact on the reaction's efficiency.

For gold-catalyzed reactions, optimization of all components is key. In the synthesis of diethyl (2-fluoro-3-oxo-3-phenyl-2-(p-tolyl)propyl)phosphonate, the standard conditions leading to a 70% isolated yield involved using 10 mol% of (4-CF3Ph)3PAuCl as the catalyst, Selectfluor as both an oxidant and fluorine donor, and water as an oxygen-transfer reagent. nih.gov

Purification of the crude product is a critical step for obtaining high-purity ynamides. Column chromatography over silica (B1680970) gel is a frequently cited method. For instance, after synthesis, crude mixtures of TIPS-protected ynamides are purified by column chromatography using a mixture of cyclohexane (B81311) and ethyl acetate as the eluent. rsc.org Similarly, after the synthesis of various tetracyclic γ-lactams derived from ynamides, the crude reaction mixtures were purified by flash column chromatography or preparative thin-layer chromatography (prep-TLC) to isolate the final products in good yields (e.g., 60-71%). rsc.orgfrontiersin.org

In some cases, recrystallization is an effective method for purity enhancement. After synthesis and extraction, one procedure describes resuspending the resulting solid in diethyl ether, filtering the mixture, and purifying the concentrated filtrate by flash chromatography to afford the final product. thieme-connect.de Another method involves recrystallization from ethanol/water mixtures to improve purity, with validation by HPLC to ensure a threshold of ≥95% is met.

The table below details yields for various derivatives of this compound, showcasing the results of different synthetic strategies and purification methods.

| Derivative Name | Synthetic Approach | Yield (%) | Purification Method | Reference |

| This compound | Microbiological Amidation | 93 | Not specified | thieme-connect.de |

| N-(4-ethylphenyl)-3-phenylprop-2-ynamide | Not specified | Not specified | Optimization of reaction parameters mentioned | |

| Diethyl (2-fluoro-3-oxo-3-phenyl-2-(p-tolyl)propyl)phosphonate | Gold-catalyzed oxo-arylfluorination | 70 | Not specified | nih.gov |

| A Tetracyclic γ-lactam derivative (2d) | Gold-catalyzed oxidative cyclization | 60 | Not specified | rsc.org |

| A Tetracyclic γ-lactam derivative (2e) | Gold-catalyzed oxidative cyclization | 71 | Not specified | rsc.org |

| A Tetracyclic γ-lactam derivative (2g) | Gold-catalyzed oxidative cyclization | 65 | Not specified | rsc.org |

| A Tetracyclic γ-lactam derivative (2b) | Gold-catalyzed oxidative cyclization | 69 | Not specified | rsc.org |

| N-[(cyclohexylcarbamoyl)(3-fluorophenyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide | Ugi Reaction | 50 | Not specified | brieflands.com |

| N-[(3-chlorophenyl)(cyclohexylcarbamoyl)methyl]-N-(9H-fluoren-2-yl)-3-phenylprop-2-ynamide | Ugi Reaction | 60 | Not specified | brieflands.com |

| N-[(3-bromophenyl)(cyclohexylcarbamoyl) methyl]-N-(9H-fluoren-2-yl)-3-Phenylprop-2-ynamide | Ugi Reaction | 63 | Not specified | brieflands.com |

Reactivity and Reaction Mechanisms of 3 Phenylprop 2 Ynamide

Reactivity Profile of the Ynamide Functional Group

Ynamides are distinguished by a highly polarized carbon-carbon triple bond. The nitrogen atom's lone pair of electrons donates into the alkyne, leading to a significant increase in electron density at the β-carbon, making it nucleophilic. Consequently, the α-carbon becomes electrophilic. rsc.org This inherent polarization is central to the diverse reactivity of ynamides. rsc.org

The reactivity of the ynamide can be fine-tuned by the nature of the electron-withdrawing group (EWG) attached to the nitrogen. nih.gov This modulation allows for a wide range of chemical transformations under relatively mild conditions, while the compound itself remains stable enough for practical handling and storage. researchgate.netepfl.ch The activation of ynamides, often with an acid or a metal catalyst, can generate highly reactive keteniminium ion intermediates. rsc.org140.122.64 These electrophilic species are key to many of the cyclization and addition reactions that ynamides undergo. 140.122.64

Cycloaddition Reactions

The unique electronic properties of ynamides make them excellent partners in various cycloaddition reactions, providing direct pathways to complex cyclic and heterocyclic structures. rsc.orgnih.gov

[2+2] Cycloadditions and Cyclobutane Formation

Ynamides readily participate in [2+2] cycloaddition reactions with various partners, such as ketenes and alkenes, to form four-membered rings like cyclobutenones and cyclobutanes. nih.govchemistrytalk.org These reactions are significant for their ability to construct strained ring systems. acs.org

For instance, the reaction of ynamides with ketenes, which can be generated in situ, leads to the formation of 3-aminocyclobutenone derivatives in good yields. epfl.chnih.gov Both thermal and metal-catalyzed [2+2] cycloadditions have been developed. While thermal reactions with enones were initially elusive, copper and silver catalysts have been found to promote the Ficini-type [2+2] cycloaddition of N-sulfonyl ynamides with enones. nih.gov Rhodium complexes have also been shown to catalyze the [2+2] cycloaddition of ynamides with nitroalkenes. figshare.com More recently, metal-free, Brønsted acid-catalyzed intermolecular [2+2] self-cycloadditions of ynamides have been developed, offering a more economical and environmentally friendly approach. acs.org

Table 1: Examples of [2+2] Cycloaddition Reactions of Ynamides

| Ynamide Reactant | Ketene/Alkene Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Methoxycarbonyl-N-methyl-1-octynylamine | Ketene | Acetonitrile (B52724), pyrolysis of acetone | 3-Aminocyclobutenone | nih.gov |

| N-Sulfonyl Ynamide | Cyclic Enone | CuCl₂, AgSbF₆ | Cyclobutanamine | nih.gov |

| Ynamide | Nitroalkene | Diene-ligated rhodium complex | Cyclobutenamide | figshare.com |

Formal Dehydro-Diels-Alder Reactions

Ynamides can undergo formal dehydro-Diels-Alder (DDA) reactions, which are powerful methods for the synthesis of carbazole (B46965) and benzo[b]carbazole derivatives. researchgate.netexlibrisgroup.com These reactions typically involve the intramolecular thermal cycloaddition of N-(o-ethynyl)aryl ynamides. researchgate.netacs.org Heating these substrates, often in the presence of a base like triethylamine, leads to the formation of the carbazole core. researchgate.net

Gold(I) catalysts have been employed to facilitate a formal intramolecular dehydro-Diels-Alder reaction of ynamide-ynes under mild conditions. exlibrisgroup.comresearchgate.netacs.org This catalytic approach is believed to proceed through the formation of a keteniminium ion intermediate, followed by a regioselective attack of the pendant alkyne and subsequent benzannulation to form functionalized benzo[b]carbazoles. researchgate.netacs.org This method offers high efficiency and broad functional group tolerance, complementing the thermal DDA reactions. exlibrisgroup.comacs.org

Table 2: Dehydro-Diels-Alder Reactions of Ynamides for Carbazole Synthesis

| Ynamide Substrate | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-(o-Ethynyl)aryl ynamide | Toluene (B28343), Et₃N, 150 °C | Carbazole | researchgate.net |

Hetero-[4+2] Cycloadditions

Ynamides are also versatile partners in hetero-[4+2] cycloaddition reactions, which are crucial for synthesizing a variety of nitrogen- and oxygen-containing heterocycles. nih.govacs.org In these reactions, the ynamide can act as the dienophile.

An important application is the inverse electron-demand hetero-Diels-Alder (ihDA) reaction of ynamides with pyrimidines. acs.orgresearchgate.net This intramolecular process, followed by a retro-Diels-Alder (rDA) sequence, provides efficient access to novel polycyclic aminopyridine scaffolds. acs.orgresearchgate.net This represents the first instance of ynamides acting as electron-rich dienophiles in [4+2] cycloadditions. researchgate.net

Furthermore, ynamides can participate in oxa-[4+2] cycloadditions. For example, terminally unsubstituted ynamides undergo AlCl₃-catalyzed [4+2] cycloaddition with o-quinone methides to yield 2-amino-4H-chromenes. acs.org Organophotoredox catalysis has also been utilized to promote intermolecular oxa-[4+2] cycloadditions between ortho-quinone methides and various styrenes. acs.org

Nucleophilic and Electrophilic Reactivity

The polarized nature of the ynamide triple bond allows it to react with both nucleophiles and electrophiles. rsc.orgrsc.org The β-carbon is nucleophilic, while the α-carbon is electrophilic. rsc.org

Electrophilic Addition: The π-electrons of the ynamide can act as a nucleophile, attacking electrophiles. libretexts.org Acid-catalyzed reactions often proceed through the formation of a keteniminium ion, which is a potent electrophile. 140.122.64 This intermediate can then be attacked by various nucleophiles. For example, in the presence of a strong acid like trifluoromethanesulfonic acid, 3-phenylpropiolic acid derivatives can react with benzene (B151609) in a superelectrophilic activation process to form dihydroquinolinones. researchgate.net

Nucleophilic Addition: The electrophilic α-carbon of the ynamide is susceptible to attack by nucleophiles. However, direct nucleophilic addition is less common than reactions proceeding through the keteniminium ion. Under strongly basic conditions, nucleophilic addition of heteroarenes at the β-position has been observed, representing a reversal of the typical reactivity. researchgate.net Phosphine-catalyzed α-umpolung addition of nucleophiles to alkynes is another example of this reversed reactivity pattern. murraystate.edu

Aldol-Type Reactions

The principles of ynamide reactivity can be extended to Aldol-type reactions, which involve the nucleophilic addition of an enol or enolate to a carbonyl compound. numberanalytics.comwikipedia.orglibretexts.org While not a direct Aldol reaction in the classical sense, ynamides can generate intermediates that behave similarly to enolates or participate in reactions that yield products analogous to those from Aldol condensations. organicchemistrydata.orgvanderbilt.edu

For instance, the in-situ generation of keteniminium ions from ynamides creates a powerful electrophile. 140.122.64 This electrophilic species can be trapped by nucleophiles in a manner that parallels the attack on a carbonyl group in an Aldol reaction. Gold-catalyzed cascade reactions involving the oxidative cyclization of ynamides followed by a Mannich-type addition with 1,3,5-triazinanes demonstrate this principle, leading to complex nitrogen-containing heterocycles. acs.org The initial step involves the formation of an electrophilic intermediate from the ynamide, which is then attacked by a nucleophile generated from the triazinane, a process analogous to the nucleophilic addition step in an Aldol reaction. numberanalytics.comacs.org

Synthesis of Heterocycles

3-Phenylprop-2-ynamide serves as a key precursor for the synthesis of numerous nitrogen- and oxygen-containing heterocycles. Its reactivity is driven by the polarized nature of the ynamide functional group, which makes the alkyne susceptible to nucleophilic attack. nih.gov

The cyclization of this compound and its derivatives is a powerful strategy for constructing complex molecular architectures. These reactions can be initiated by acids or metal catalysts, which activate the ynamide towards nucleophilic attack. 140.122.64 The reactive keteniminium ion intermediate, generated from the ynamide, is a potent electrophile that readily participates in cyclization with various tethered π-nucleophiles like alkenes and alkynes. 140.122.64 This approach provides efficient access to a wide range of nitrogen-containing heterocycles. 140.122.64 For instance, tandem benzannulation-cyclization strategies involving ynamides have been developed to produce highly substituted benzo-fused nitrogen heterocycles, such as quinolines and carbazoles. mit.edu

Intramolecular conjugate additions are a prominent feature of this compound chemistry. When a nucleophilic group is suitably positioned within the molecule, it can add to the β-carbon of the alkyne, leading to the formation of a heterocyclic ring. This process is often a key step in tandem reactions that build complex structures in a single operation. unipr.it For example, in palladium-catalyzed reactions, an initially formed 2-ynamide intermediate can undergo intramolecular conjugate addition, a process governed by Baldwin's rules, to yield various carbonylated heterocycles. unipr.it This strategy has been employed in the synthesis of isoindolinones from 2-ethynylbenzamides, where the nitrogen of the benzamide (B126) moiety attacks the conjugated triple bond of an intermediate 2-ynamide. acs.org

This compound and related ynamides are valuable precursors for synthesizing furanone and pyrrolone derivatives. These reactions typically proceed through a palladium-catalyzed process where a terminal alkyne is first converted into a 2-ynamide intermediate. unipr.itmdpi.com This intermediate is then susceptible to nucleophilic attack. Specifically, the reaction of propargyl alcohols or amines with carbon monoxide and a secondary amine, catalyzed by a palladium iodide system, leads to the formation of furanones and pyrrolones, respectively. unipr.itmdpi.com The mechanism involves an intermolecular conjugate addition by the secondary amine, followed by an intramolecular alcoholysis or aminolysis. mdpi.com Similarly, 2-propargyl-1,3-dicarbonyl compounds can be converted to 2-(4-acylfuran-2-yl)acetamides through a pathway involving the formation of a 2-ynamide intermediate, followed by a 5-exo-dig O-cyclization. mdpi.com

Table 1: Synthesis of Furanone and Pyrrolone Derivatives via Ynamide Intermediates

| Starting Material | Catalyst/Reagents | Product Type | Reference |

| Propargyl alcohols | PdI₂/KI, CO, Secondary Amine | Furanone | mdpi.com, unipr.it |

| Propargyl amines | PdI₂/KI, CO, Secondary Amine | Pyrrolone | mdpi.com, unipr.it |

| 2-Propargyl-1,3-dicarbonyl compounds | PdI₂/KI, CO, Secondary Amine | 2-(4-Acylfuran-2-yl)acetamide | mdpi.com |

The synthesis of isobenzofuranimine derivatives can be achieved from 2-alkynylbenzamides through a palladium-catalyzed oxidative carbonylation reaction. acs.orgmdpi.com In this process, the reaction of 2-alkynylbenzamides in the presence of an alcohol and a dehydrating agent selectively yields 3-[(alkoxycarbonyl)methylene]isobenzofuran-1(3H)-imines. acs.org The proposed mechanism involves a 5-exo-dig intramolecular nucleophilic attack of the oxygen atom of the benzamide moiety onto the alkyne, which is coordinated to the palladium center. This is followed by an alkoxycarbonylation step to furnish the final product. acs.orgmdpi.com

This compound and its precursors are utilized in the synthesis of triazole and thiadiazine heterocycles. For example, 1,2,4-triazolo[3,4-b] unipr.itmdpi.comCurrent time information in Bangalore, IN.thiadiazine derivatives have been synthesized via the intramolecular cyclization of intermediates derived from the reaction of 4-amino-3-mercapto-1,2,4-triazoles with phenylpropiolaldehyde. nih.gov The ynamide's triple bond is a key reactive site for cycloaddition reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for creating 1,2,3-triazole rings from ynamides and azides. mdpi.com

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium, gold, copper, and indium, play a pivotal role in activating this compound and other ynamides for a wide range of chemical transformations. nih.gov140.122.64bham.ac.uk These catalysts can promote cyclizations, carbonylations, and tandem reactions, leading to the efficient construction of complex N-heterocycles. nih.govresearchgate.net

Palladium iodide (PdI₂) based systems are effective for oxidative carbonylation reactions. unipr.itmdpi.com These reactions can convert terminal alkynes into 2-ynamides, which are versatile intermediates for synthesizing heterocycles like furanones, pyrrolones, and isobenzofuranimines. unipr.itacs.orgmdpi.com

Gold catalysts are known to activate the alkyne of ynamides, forming α-imino gold carbene intermediates. nih.govacs.orgacs.org These reactive species can then undergo various tandem reactions, including cyclization/Mannich-type additions, to produce complex structures such as functionalized fluorenes. acs.org

Copper catalysts are employed in cyclization reactions of ynamides, including those involving diyne cyclization to generate donor/donor copper carbenes, which can then participate in asymmetric synthesis. nih.gov Copper is also crucial for azide-alkyne cycloaddition reactions to form triazoles.

Indium catalysts, such as InBr₃, have been used to catalyze the cyclization of aromatic 5-enynamides, providing access to 2-aminonaphthalenes and other nitrogen-containing polycycles through a tandem enynamide cyclization/carbobromination process. 140.122.64

Table 2: Examples of Transition Metal-Catalyzed Reactions of Ynamides

| Catalyst System | Ynamide Substrate Type | Reaction Type | Product Class | Reference |

| PdI₂/KI | Terminal alkynes / 2-Alkynylbenzamides | Oxidative Carbonylation / Cyclization | Furanones, Pyrrolones, Isoindolinones | mdpi.com, unipr.it, acs.org |

| Ph₃PAuCl / AgNTf₂ | N-(3-phenylprop-2-yn-1-yl)benzamide | Oxidative Cyclization/Mannich Addition | Functionalized Fluorenes | acs.org, acs.org |

| Copper(I) Iodide | Ynamides and Azides | Azide-Alkyne Cycloaddition | 1,2,3-Triazoles | |

| InBr₃ | Aromatic 5-enynamides | Cyclization / Carbobromination | 2-Aminonaphthalenes, Indeno[2,1-b]pyridines | 140.122.64 |

| Zinc / Copper | Ynamides | Oxidation / C-H Functionalization / Carbene Metathesis | Isoquinolones, β-Carbolines | nih.gov |

Reductive Coupling Reactions (e.g., Ru(bpy)₃²⁺ Photocatalysis)

Visible-light photoredox catalysis, often employing tris(bipyridine)ruthenium(II) ([Ru(bpy)₃]²⁺), has emerged as a powerful tool for generating reactive species under mild conditions. beilstein-journals.org In the context of reductive couplings, the photocatalyst, upon excitation by visible light, can initiate single electron transfer (SET) processes. nih.govuark.edu The excited state of the [Ru(bpy)₃]²⁺ complex is a potent reductant capable of transferring an electron to a suitable substrate, thereby generating a radical anion and completing the catalytic cycle. uark.edu

While specific studies detailing the reductive coupling of this compound using Ru(bpy)₃²⁺ photocatalysis are not extensively documented in the provided results, the general mechanism involves the generation of radical intermediates. nih.gov The ynamide moiety, with its electron-rich triple bond, can act as a radical acceptor. orgsyn.org The reaction's efficiency can be influenced by factors such as the solvent and the counterion of the photocatalyst, which can affect the excited-state properties and stability of the catalytic complex. nih.gov

Palladium-Catalyzed Carbonylation and Aminocarbonylation

Palladium catalysts are highly effective in mediating carbonylation reactions, where a carbonyl group is introduced into an organic molecule. For terminal alkynes, this can lead to the formation of 2-ynamides through a process known as aminocarbonylation. d-nb.infonih.gov

Research has demonstrated that 2-ynamides can be synthesized in high yields from various terminal alkynes and amines using a palladium(II) catalyst. d-nb.info This method offers advantages over previous techniques by utilizing lower catalyst loadings and avoiding hazardous solvents. d-nb.info The use of tetrabutylammonium (B224687) iodide ([NBu₄]I) allows the reaction to be performed in the more industrially acceptable solvent, ethyl acetate (B1210297), with oxygen as the terminal oxidant. d-nb.info

A proposed mechanism for the palladium-catalyzed oxidative aminocarbonylation involves the formation of a 2-ynamide intermediate. unipr.it This intermediate can then undergo further reactions, such as cyclization. For instance, in the presence of water, a cyclocarbonylation process can be initiated by the palladation of the nitrogen atom of the ynamide, followed by CO insertion and O-cyclization. unipr.it

Table 1: Conditions for Palladium(II)-Catalyzed Oxidative Aminocarbonylation of 3-(prop-2-yn-1-yl)pentane-2,4-dione nih.govThis table is based on data for a related propargyl compound, illustrating the general conditions applicable to aminocarbonylation reactions.

Entry Solvent Substrate Concentration (mmol/mL) PdI₂ (mol%) Yield (%) 1 MeCN 0.20 1 75 2 DMA 0.20 1 57 3 MeCN 0.10 1 70 4 MeCN 0.20 0.33 78

Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, are exceptionally effective at activating the alkyne moiety of ynamides, facilitating a variety of cycloisomerization reactions. frontiersin.orgnih.gov This activation typically proceeds through π-coordination of the gold catalyst to the carbon-carbon triple bond, which renders the alkyne susceptible to nucleophilic attack. frontiersin.org

This process often generates a highly electrophilic keteniminium ion intermediate. frontiersin.orgsioc-journal.cn This intermediate is a key species that can undergo subsequent intramolecular or intermolecular reactions. For example, gold-catalyzed cycloisomerization of ynamides can lead to the formation of various heterocyclic structures, such as indeno[1,2-c]pyrroles and benzo[b]carbazoles. frontiersin.org The reaction pathway can be influenced by the specific gold catalyst used, including the ligands and counterions, as well as the structure of the ynamide substrate. nih.govbeilstein-journals.org

In some cases, the gold catalyst can preferentially activate an alkene over the alkyne in the same molecule, leading to different cycloisomerization products, such as cyclopentadiene (B3395910) derivatives from the reaction of ynamides with cyclopropenes. rsc.org

Table 2: Examples of Gold-Catalyzed Cycloisomerization Products from Ynamides frontiersin.orgYnamide Substrate Type Catalyst System Product Type N-propargyl ynamides Gold(III) Indeno[1,2-c]pyrroles Ynamide-ynes [JohnPhosAuNCMe]⁺ Benzo[b]carbazoles General Ynamides [JohnPhosAuNCMe]SbF₆ Tetrahydro[g]quinolines

Radical-Mediated Reactions

Ynamides are effective radical acceptors, although this area of their reactivity is less explored compared to their ionic pathways. orgsyn.orgulb.ac.be Radical reactions involving ynamides can lead to the formation of highly functionalized N-bearing olefins. nih.gov These transformations are often triggered by radical initiators and can proceed through radical-chain mechanisms. ulb.ac.be For example, the radical germylzincation of ynamides involves the addition of a germanium and a zinc species across the triple bond. ulb.ac.be The regioselectivity of these additions is a key aspect of these reactions. nih.gov

Intramolecular Cyclization Studies

The intramolecular cyclization of N-arylpropiolamides, including derivatives of this compound, is a significant strategy for synthesizing heterocyclic compounds, particularly quinolin-2-ones. researchgate.netspbu.ru These reactions can be promoted by various catalysts and reagents.

For instance, treatment of N-phenylamide of 3-phenylpropiolic acid with a superelectrophilic activator like trifluoromethanesulfonic acid (CF₃SO₃H) in the presence of benzene can lead to the formation of 4,4-diphenyl-3,4-dihydroquinolin-2-one. researchgate.net The mechanism involves the generation of a carbocation that is then attacked by benzene. researchgate.net

Furthermore, Brønsted acid-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement of ynamides has been developed for the synthesis of eight-membered lactams. sioc-journal.cn This reaction proceeds through a keteniminium intermediate, which is generated by the activation of the ynamide by the Brønsted acid. sioc-journal.cn

Iodocyclization of N-aryl-3-phenylpropiolamides using iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) provides a route to quinolin-2-ones, proceeding through a 6-endo-dig cyclization pathway. researchgate.net

Spectroscopic and Analytical Characterization Techniques in 3 Phenylprop 2 Ynamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) would be used to identify the number of different types of hydrogen atoms in the 3-Phenylprop-2-ynamide molecule, their electronic environments, and their connectivity. Analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity) would allow for the assignment of protons on the phenyl ring and the amide (-NH₂) group.

¹³C NMR Spectroscopy for Structural Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the presence of the phenyl ring carbons, the acetylenic carbons of the propynamide backbone, and the carbonyl carbon of the amide group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Structures

For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques are invaluable. Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between adjacent protons on the phenyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms, definitively linking the ¹H and ¹³C NMR spectral data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the primary amide, the C=O (Amide I band) and N-H bend (Amide II band) of the amide group, the C≡C triple bond stretch of the alkyne, and the C-H and C=C stretches associated with the aromatic phenyl ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the this compound molecular ion, confirming its molecular formula (C₉H₇NO). guidechem.com Analysis of the fragmentation pattern would offer further structural confirmation by showing characteristic losses of fragments from the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound would be expected to display absorption maxima (λmax) corresponding to π-π* transitions within the conjugated system formed by the phenyl group and the ynamide moiety.

Without access to published experimental data from studies focused specifically on this compound, a detailed and accurate presentation of its spectroscopic characteristics remains speculative. Further experimental research is required to fully characterize this compound and populate the analytical data fields discussed.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, which has a molecular formula of C₉H₇NO, this analysis provides experimental verification of its empirical formula, confirming its purity and elemental composition.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). These theoretical values serve as a benchmark against which experimental results are compared. While specific experimental data for this compound is not widely published, analysis of similar compounds, such as S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, shows a close correlation between calculated and found values, typically within ±0.4%, which is the standard for confirming a pure compound. mdpi.comnih.gov

| Element | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 74.47% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.86% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.65% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 11.02% |

| Total | - | - | 145.161 | 100.00% |

X-ray Diffraction Studies for Solid-State Structure

For this compound, an X-ray diffraction study would reveal the planarity of the phenyl ring and the amide group, and the linear geometry of the alkyne bond. Although a specific crystal structure for this compound has not been reported in publicly available crystallographic databases, analysis of structurally related cinnamamide (B152044) derivatives shows that the phenyl ring and the amide group are nearly planar. mdpi.com A future X-ray diffraction study of this compound would determine the key crystallographic parameters.

| Crystallographic Parameter | Description | Value for this compound |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Reported |

| Space Group | The specific symmetry group of the crystal. | Not Reported |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Not Reported |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell edges. | Not Reported |

| Z | The number of molecules per unit cell. | Not Reported |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | Not Reported |

Advanced Spectroscopic Methods in Chemical Research

Beyond standard NMR and IR spectroscopy, advanced methods provide deeper insights into the structure and properties of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap mass spectrometry can determine the mass of the molecule with extremely high accuracy. This allows for the unambiguous determination of the molecular formula by distinguishing it from other formulas with the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the molecular structure by showing how the molecule breaks apart.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can be used to study molecules adsorbed onto metal surfaces. For this compound, SERS could provide information on its orientation and interaction with a surface, which is relevant for applications in materials science and catalysis. Studies on the related compound phenylacetylene (B144264) on gold nanoparticle surfaces have shown that the orientation of the alkyne and phenyl groups relative to the surface can be determined from the enhancement of specific Raman bands.

Computational Spectroscopy and Theoretical Predictions

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental spectroscopic data. By creating a theoretical model of this compound, researchers can predict its geometric structure and various spectroscopic properties.

These theoretical predictions are invaluable for interpreting experimental spectra. For instance, calculated vibrational frequencies from a DFT study can be correlated with experimental IR and Raman spectra, allowing for a confident assignment of complex vibrational modes. Similarly, predicted NMR chemical shifts can help in the assignment of protons and carbons in the experimental NMR spectra. For related compounds, DFT calculations using basis sets such as B3LYP/6-311++G(d,p) have shown excellent agreement with experimental data, validating the predicted molecular properties like bond lengths, angles, and electronic structure (e.g., HOMO-LUMO energy gap). researchgate.net The comparison between theoretical and experimental results provides a more robust and complete characterization of the molecule. researchgate.net

Applications of 3 Phenylprop 2 Ynamide in Medicinal Chemistry and Biological Research

Antitumor Activity and Cancer Cell Line Studies

While research on the parent compound is limited, derivatives of the related 3-phenylprop-2-enamide structure have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides were tested for their in vitro antileukemic activity against the K562 human chronic myelogenous leukemia cell line. nih.gov Certain compounds within this series demonstrated significant anti-proliferative effects and were selected by the National Cancer Institute (NCI) for further evaluation against a panel of 60 human tumor cell lines. nih.gov The identified mechanism of action for the most active compounds in this series was the inhibition of tubulin polymerization. nih.gov

Similarly, a series of Matijin-Su (MTS) derivatives, which are L-phenylalanine dipeptides, were synthesized and showed notable anti-tumor activities in hepatocellular carcinoma cells. researchgate.net Several of these derivatives exhibited IC50 values below 20μM, with some showing values less than 9μM. researchgate.net These compounds were found to induce cell cycle arrest at the G1/S phase, potentially through the generation of intracellular reactive oxygen species (ROS). researchgate.net Further studies on acrylamide–PABA hybrids have also identified compounds with potent anti-proliferative activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with the most active compound showing an IC50 value of 1.83 μM against MCF-7 cells. rsc.org The mechanism for these compounds was also linked to the inhibition of tubulin. rsc.org

| Compound Class | Cancer Cell Line(s) | Observed Activity | Potential Mechanism of Action |

| 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides | K562 (human chronic myelogenous leukemia), NCI-60 panel | Anti-proliferative | Antitubulin agent |

| Matijin-Su (MTS) derivatives | HepG2 and PLC/PRF/5 (hepatocellular carcinoma) | Inhibition of proliferation, IC50 < 9μM for some derivatives | Induction of G1/S cell cycle arrest via ROS generation |

| Acrylamide–PABA hybrids | MCF-7 (breast), HepG2 (liver) | Anti-proliferative, IC50 = 1.83 μM for lead compound | Inhibition of β-tubulin |

Antimicrobial and Antibacterial Properties

The 3-phenylprop-2-ynamide scaffold has been investigated for its potential in developing new antimicrobial agents, particularly in the context of combating drug-resistant pathogens.

In the search for new treatments for mycobacterial infections, a novel class of acrylic esters, structurally related to this compound, has been synthesized and evaluated. nih.gov Several of these esters demonstrated significant in vitro activity against Mycobacterium smegmatis, a non-pathogenic surrogate for Mycobacterium tuberculosis. nih.gov Notably, some of these compounds exhibited greater potency against M. smegmatis than the first-line anti-tuberculosis drug, rifampin. nih.gov One of the lead compounds from this series, an acrylic ester, was found to have a minimum inhibitory concentration (MIC) of 0.4 μg/mL against Mycobacterium tuberculosis. nih.gov These findings suggest that this chemical scaffold warrants further investigation for the development of new anti-mycobacterial agents. nih.gov

| Compound/Derivative Class | Bacterial Strain | Key Finding |

| Acrylic Esters | Mycobacterium smegmatis | Greater in vitro activity than rifampin for some derivatives. |

| Acrylic Ester (lead compound) | Mycobacterium tuberculosis | MIC value of 0.4 μg/mL. |

A significant advancement in the application of this compound derivatives is the identification of a small molecule inhibitor of HlyU, a key transcriptional regulator of virulence in Vibrio species. nih.gov The compound, CM14 [N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide], was found to attenuate the virulence of the human pathogen Vibrio vulnificus. nih.gov CM14 acts by covalently modifying a cysteine residue (Cys30) on the HlyU protein, which in turn prevents it from binding to target DNA. nih.gov This inhibition of HlyU leads to a reduction in the expression of virulence genes, thereby decreasing hemolysis of human red blood cells and impeding host cell lysis without affecting bacterial growth. nih.gov This anti-virulence strategy presents a promising approach to combat bacterial infections with potentially less selective pressure for the development of resistance. nih.gov

Anti-inflammatory Investigations

The structural framework of this compound is related to compounds that have been explored for their anti-inflammatory properties. For instance, a series of alpha-substituted p-(methanesulfonyl)phenylpropenamides were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several of these compounds exhibited significant anti-inflammatory effects in both xylene-induced mouse ear edema and carrageenan-induced rat paw edema models, with potency comparable to diclofenac (B195802) sodium and rofecoxib. nih.gov Another related compound, 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA), has also demonstrated significant local analgesic and anti-inflammatory activity after oral administration. nih.gov These findings suggest that the broader class of phenylpropionic acid derivatives, including those related to this compound, holds potential for the development of new anti-inflammatory agents. nih.govnih.gov

Antiviral Activity

Derivatives of N-phenylbenzamide, which share some structural similarities with this compound, have been investigated as potential antiviral agents. A series of these compounds were synthesized and tested for their activity against Enterovirus 71 (EV71) and Hepatitis C virus (HCV). nih.gov Several of the synthesized N-phenylbenzamide derivatives displayed potent activity against EV71, with some compounds showing IC50 values lower than 5.00 μmol/L. nih.gov One compound, in particular, demonstrated antiviral activity against EV71 that was close to that of the comparator drug, pirodavir. nih.gov Additionally, three compounds from this series showed notable anti-HCV activity, with IC50 values ranging from 0.57 μmol/L to 7.12 μmol/L. nih.gov These results indicate that the N-phenylbenzamide scaffold is a promising starting point for the development of novel antiviral drugs. nih.govmdpi.com

Development of Bioactive Derivatives

The diverse biological activities observed for derivatives of this compound and related structures highlight the potential of this scaffold in medicinal chemistry. By modifying the core structure, researchers have been able to develop compounds with a range of therapeutic applications. For example, the synthesis of various 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides led to the discovery of potent antitubulin agents with antitumor activity. nih.gov Similarly, the development of the this compound derivative CM14 provided a novel anti-virulence agent against Vibrio species. nih.gov Furthermore, the exploration of related phenylpropionic acid derivatives has yielded compounds with significant anti-inflammatory and analgesic properties. nih.govnih.gov The ongoing synthesis and evaluation of new derivatives of this compound and its analogs continue to be a promising area of research for the discovery of new therapeutic agents. researchgate.net

Lead Compound Identification

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of drug discovery often begins with the identification of such a lead compound, which serves as the starting point for the design and synthesis of more potent and selective analogs.

While this compound itself has not been extensively documented as a lead compound, the broader class of phenylpropanoids has yielded numerous candidates for drug development. For instance, derivatives of the structurally similar 3-phenylprop-2-enamide (a cinnamamide) have been identified as promising lead compounds for anticonvulsant therapies. One such derivative, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), has demonstrated significant anticonvulsant activity in various animal models of seizures and epilepsy. Its favorable safety profile in preliminary in vitro studies, including moderate metabolic stability and lack of mutagenicity, further establishes its credentials as a viable lead for the development of new anti-seizure medications.

The discovery of bioactive properties in these closely related analogs suggests that the this compound scaffold could also serve as a valuable starting point for identifying new lead compounds. The introduction of the alkyne (triple bond) functionality in place of the alkene (double bond) significantly alters the molecule's geometry from planar to linear, which can profoundly influence its interaction with biological targets. This structural modification opens up new avenues for exploring chemical space and identifying novel lead compounds with unique pharmacological profiles.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. These studies help to identify the key chemical features, or pharmacophores, responsible for a compound's therapeutic effects and guide the optimization of lead compounds into clinical candidates.

For the broader class of phenylpropenamides, SAR studies have revealed critical insights. For example, in a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides investigated for their antiproliferative activity, substitutions on the phenyl ring were found to significantly modulate their potency. Compounds with specific substitution patterns on the phenyl ring exhibited enhanced cytotoxicity against a panel of human cancer cell lines, with some derivatives showing 50% growth inhibition at submicromolar concentrations.

Similarly, in the development of N-hydroxy-3-phenyl-2-propenamides as histone deacetylase (HDAC) inhibitors, SAR studies were instrumental. While many compounds in the series were potent enzyme inhibitors, their cellular activity varied significantly, highlighting the importance of cellular uptake and other pharmacokinetic factors that are influenced by subtle structural changes.

These examples from related scaffolds strongly suggest that the this compound core is amenable to SAR exploration. Key areas for modification would include:

Substitutions on the phenyl ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the phenyl ring can influence lipophilicity, electronic properties, and steric interactions with the target protein.

Modifications of the amide group: The nitrogen of the amide can be substituted with different alkyl or aryl groups to explore new interaction points and modify the compound's physicochemical properties.

Introduction of functional groups on the propiolamide (B17871) backbone: Although less common, modifications to the backbone could be explored to alter the compound's rigidity and orientation within a binding site.

A systematic SAR investigation of this compound derivatives would be a critical step in unlocking the full therapeutic potential of this scaffold.

Scaffold Hopping in Drug Discovery

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. This approach involves replacing the core structure, or scaffold, of a molecule while preserving the spatial arrangement of key functional groups responsible for its interaction with a biological target. The goal of scaffold hopping is to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property.

The this compound scaffold can be envisioned as both a starting point for and a result of scaffold hopping.

As a starting point: A known active compound containing the this compound core could be subjected to scaffold hopping to generate new lead compounds. For example, the phenyl ring could be replaced with various heterocyclic rings (e.g., pyridine (B92270), thiophene, pyrazole) to explore new interactions and potentially improve properties like solubility. Similarly, the propiolamide linker could be replaced with other bioisosteric linkers to generate novel scaffolds.

As a target scaffold: Conversely, if a drug discovery program has identified a lead compound with a different scaffold, the this compound core could be considered as a potential replacement scaffold. If the key pharmacophoric features of the original lead can be mapped onto the rigid, linear geometry of the this compound scaffold, it could lead to the discovery of a completely new class of active compounds.

One of the key advantages of scaffold hopping is its ability to navigate away from known structural motifs that may be associated with undesirable properties, such as metabolic liabilities. For example, replacing an aromatic system prone to oxidative metabolism with a different, more stable scaffold can be a successful strategy in lead optimization. The unique electronic and geometric properties of the this compound scaffold make it an attractive candidate for such explorations in drug design.

Mechanisms of Biological Action

The mechanism of action of a drug refers to the specific biochemical interaction through which it produces its pharmacological effect. While the precise mechanisms for this compound itself are not yet defined, studies on its close structural analogs provide valuable clues into its potential biological targets.

Derivatives of the related 3-phenylprop-2-enamide scaffold have been shown to exert their effects through various mechanisms. For instance, a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides have been identified as antitubulin agents. The most active compound from this series was found to inhibit tubulin polymerization, a mechanism shared by several established anticancer drugs. This disruption of the microtubule network leads to cell cycle arrest and ultimately, apoptosis.

Another class of related compounds, N-hydroxy-3-phenyl-2-propenamides, have been developed as potent inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. The lead compound from this series, NVP-LAQ824, demonstrated significant in vivo antitumor activity and has entered human clinical trials.

Furthermore, compounds with the 1,3-diphenylprop-2-yn-1-one scaffold, which shares the core phenyl-alkyne motif, have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, and their dual inhibition is a sought-after therapeutic strategy for inflammatory disorders.

These findings suggest that the this compound scaffold could be a versatile template for designing inhibitors of various enzymes and proteins. The linear, rigid nature of the alkyne bond may allow for specific and potent interactions within the binding sites of targets such as tubulin, HDACs, or the COX/LOX enzymes. Further investigation is required to elucidate the specific biological targets and mechanisms of action for this compound and its derivatives.

Pharmacological Profile and in vitro Studies

The pharmacological profile of a compound is determined through a series of in vitro and in vivo studies that characterize its biological effects. In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., in cell cultures or with isolated enzymes), are essential for the initial assessment of a compound's activity and potential for further development.

While specific in vitro data for this compound is limited, the results from studies on its analogs provide a strong rationale for its investigation.

Antiproliferative Activity: